2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid 2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 750607-14-8
VCID: VC7513800
InChI: InChI=1S/C21H16N2O3S2/c24-18(25)13-27-21-22-16-11-17(15-9-5-2-6-10-15)28-19(16)20(26)23(21)12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H,24,25)
SMILES: C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(S3)C4=CC=CC=C4)N=C2SCC(=O)O
Molecular Formula: C21H16N2O3S2
Molecular Weight: 408.49

2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid

CAS No.: 750607-14-8

Cat. No.: VC7513800

Molecular Formula: C21H16N2O3S2

Molecular Weight: 408.49

* For research use only. Not for human or veterinary use.

2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid - 750607-14-8

Specification

CAS No. 750607-14-8
Molecular Formula C21H16N2O3S2
Molecular Weight 408.49
IUPAC Name 2-(3-benzyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetic acid
Standard InChI InChI=1S/C21H16N2O3S2/c24-18(25)13-27-21-22-16-11-17(15-9-5-2-6-10-15)28-19(16)20(26)23(21)12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H,24,25)
Standard InChI Key DZMOXPRSPKGSAK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(S3)C4=CC=CC=C4)N=C2SCC(=O)O

Introduction

2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid is a complex organic compound belonging to the thienopyrimidine class. It is characterized by its unique molecular structure, which includes a thieno[3,2-d]pyrimidine core, a benzyl group, a phenyl group, and an acetic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields.

Synthesis

The synthesis of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, which is achieved through cyclization reactions involving thiophene derivatives and pyrimidine precursors. The benzyl and phenyl groups are introduced via benzylation and arylation reactions, respectively. The final step involves the attachment of the acetic acid moiety through acylation reactions.

Biological Activities

Thienopyrimidine derivatives, including 2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid, have been studied for their potential biological activities. These compounds are known to exhibit antimicrobial and anticancer properties. The mechanisms through which these compounds exert their effects include the inhibition of key enzymes involved in DNA synthesis and repair in cancer cells, such as thymidylate synthase and dihydrofolate reductase.

Applications

2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Its potential applications in drug development are being explored due to its structural complexity and biological activity.

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